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molecular formula C10H7Cl2NO B1623966 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole CAS No. 22091-36-7

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

Cat. No. B1623966
M. Wt: 228.07 g/mol
InChI Key: BGGPUCCJQGIJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09205077B2

Procedure details

1 g (6.43 mmol) of 4-chlorobenzamide is heated together with 816 mg of 1,3-dichloroacetone (6.43 mmol) at 135° C. for 1 h. The mixture is allowed to cool to RT, 1 ml of conc. sulphuric acid is added and the mixture is stirred for 5 min. The mixture is then poured onto ice, and the precipitate is filtered off with suction (946 mg). This precipitate is purified on 100 g of silica gel by column chromatography using a gradient of cyclohexane/ethyl acetate 20:1 to 5:1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.S(=O)(=O)(O)O>>[Cl:11][CH2:12][C:13]1[N:8]=[C:6]([C:5]2[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=2)[O:7][CH:15]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1
Name
Quantity
816 mg
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is then poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction (946 mg)
CUSTOM
Type
CUSTOM
Details
This precipitate is purified on 100 g of silica gel by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClCC=1N=C(OC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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